molecular formula C22H31F3O B181999 (1S,4R)-4-Propyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexane) CAS No. 133937-72-1

(1S,4R)-4-Propyl-4'-(4-(trifluoromethoxy)phenyl)-1,1'-bi(cyclohexane)

Cat. No.: B181999
CAS No.: 133937-72-1
M. Wt: 368.5 g/mol
InChI Key: AJQMFUYBFQQAKA-UHFFFAOYSA-N
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Description

(1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) is a chiral compound with a unique structure that includes a propyl group and a trifluoromethoxyphenyl group attached to a bicyclohexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) typically involves multiple steps, starting from readily available precursors. One common method involves the use of boronic esters, which undergo stereospecific functionalizations and transformations to introduce the desired substituents . The reaction conditions often include the use of specific catalysts and reagents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining the purity and yield of the product. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of chiral compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (1S,4R)-4-Propyl-4’-(4-methoxyphenyl)-1,1’-bi(cyclohexane)
  • (1S,4R)-4-Propyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
  • (1S,4R)-4-Propyl-4’-(4-chlorophenyl)-1,1’-bi(cyclohexane)

Uniqueness

The uniqueness of (1S,4R)-4-Propyl-4’-(4-(trifluoromethoxy)phenyl)-1,1’-bi(cyclohexane) lies in the presence of the trifluoromethoxy group, which can impart unique chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[4-(4-propylcyclohexyl)cyclohexyl]-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3O/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)26-22(23,24)25/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQMFUYBFQQAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928355
Record name (1s,1'r,4r,4'r)-4-Propyl-4'-[4-(trifluoromethoxy)phenyl]-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133937-72-1
Record name (1s,1'r,4r,4'r)-4-Propyl-4'-[4-(trifluoromethoxy)phenyl]-1,1'-bi(cyclohexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40928355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-trans-Propyl-[1,1-bicyclohexyl]-4-trans-yl)-4-trifluormethoxybenzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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